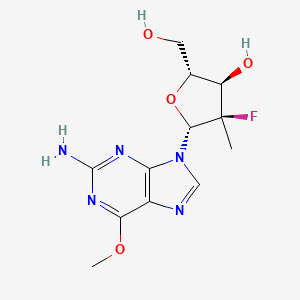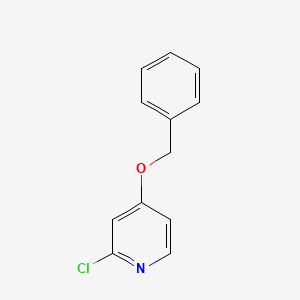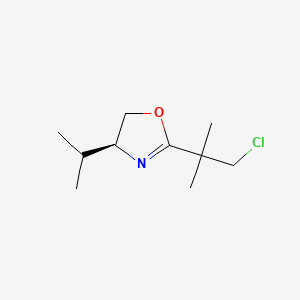
3,4-Dichloro-5,7-difluoroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dichloro-5,7-difluoroquinoline is a chemical compound with the empirical formula C9H3Cl2F2N . It is a solid substance and is used by researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular weight of 3,4-Dichloro-5,7-difluoroquinoline is 234.03 g/mol . The SMILES string representation of its structure is FC1=C(C(Cl)=C(Cl)C=N2)C2=CC(F)=C1 .Physical And Chemical Properties Analysis
3,4-Dichloro-5,7-difluoroquinoline is a solid substance . Its empirical formula is C9H3Cl2F2N and it has a molecular weight of 234.03 g/mol .Aplicaciones Científicas De Investigación
Inclusion of Polyhalomethanes
One application involves the inclusion of polyhalomethanes by tetrahalogenated diquinoline hosts, where different types of intermolecular assembly beyond the dimeric aryl brick-like unit are employed. This research highlights the supramolecular synthons and molecular packing within these compounds, providing insights into their potential for creating lattice inclusion compounds (Ashmore et al., 2006).
Interaction with Ammonia
Another study focused on the interaction of polyfluorinated 2-chloroquinolines with ammonia, aiming at the synthesis of halogen-containing aminoquinolines. This approach yielded products of substitution of the Cl atom in some compounds and demonstrated the regioselectivity and reaction conditions favorable for aminodechlorination versus aminodefluorination (Skolyapova et al., 2017).
Synthesis of Isoquinolines
Research into the synthesis paths for 5,5-dialkyl-3-perfluoroalkyl-5,6-dihydro-1,2,4-triazolo[3,4-a]isoquinolines involved the reaction of substituted dihydroisoquinolines with hydrazine hydrate and trifluoroacetic acid. This work contributes to the field of heterocyclic compound synthesis, offering new routes to perfluoroalkyl derivatives (Glushkov et al., 2000).
Molecular Docking and Antimicrobial Activity
A study on the therapeutic properties and molecular docking of phenolic compounds, including chloroxine (a molecule structurally related to 3,4-Dichloro-5,7-difluoroquinoline), investigated their inhibition effects on enzymes and cytotoxicity against lung cancer cells. This research demonstrates the potential of these compounds in medicinal chemistry, particularly in targeting specific enzymes and cancer cells (Wen et al., 2022).
Regioselectivity in Reactions
The study of regioselectivity and substrate activity in reactions involving difluoroquinolines with sodium methoxide highlighted the enthalpically controlled reactivity and regioselectivity in methoxydefluorination processes. This research provides valuable information for synthetic strategies involving selective halogen substitution (Politanskaya et al., 2005).
Safety And Hazards
This compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 . The hazard statements associated with it are H302 - H318, indicating that it is harmful if swallowed and causes serious eye damage . The precautionary statements are P280 - P301 + P312 + P330 - P305 + P351 + P338 + P310, advising to wear protective gloves/eye protection, IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell, rinse mouth, IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
Propiedades
IUPAC Name |
3,4-dichloro-5,7-difluoroquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl2F2N/c10-5-3-14-7-2-4(12)1-6(13)8(7)9(5)11/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYRCVMLXQNZSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(C(=CN=C21)Cl)Cl)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl2F2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90671203 |
Source


|
| Record name | 3,4-Dichloro-5,7-difluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-5,7-difluoroquinoline | |
CAS RN |
1204810-53-6 |
Source


|
| Record name | 3,4-Dichloro-5,7-difluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-(3-acetyl-8-bromo-3H-pyrazolo[3,4-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile](/img/structure/B598407.png)





![9-Bromo-11,11-dimethyl-11H-benzo[a]fluorene](/img/structure/B598413.png)


![5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B598416.png)


![methyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B598421.png)
